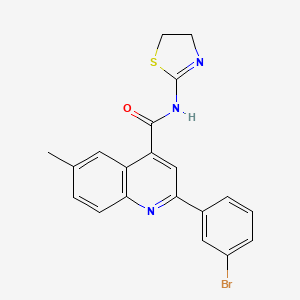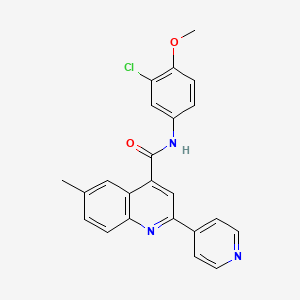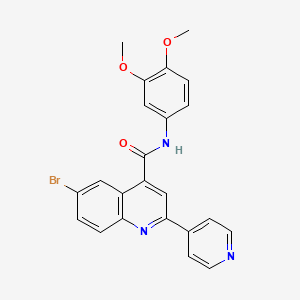
8-chloro-N-(4-fluorophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
8-chloro-N-(4-fluorophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. This compound has shown promising results in scientific research for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8-chloro-N-(4-fluorophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the inhibition of DNA synthesis in cancer cells. This compound binds to the enzyme DNA gyrase, which is responsible for the supercoiling of DNA. By inhibiting this enzyme, the compound prevents the replication of cancer cells, leading to their death. In addition, this compound also exhibits antimalarial activity by inhibiting the enzyme dihydrofolate reductase, which is essential for the survival of the malaria parasite.
Biochemical and Physiological Effects
Studies have shown that 8-chloro-N-(4-fluorophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide exhibits low toxicity and high selectivity towards cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have a synergistic effect when used in combination with other anticancer drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 8-chloro-N-(4-fluorophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potent antitumor and antimalarial activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using this compound include its low solubility in water and its potential for drug resistance.
Future Directions
There are several future directions for the research of 8-chloro-N-(4-fluorophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One direction is to explore the use of this compound in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the potential of this compound in the treatment of other diseases such as bacterial infections. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for better clinical application.
Conclusion
8-chloro-N-(4-fluorophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a promising compound with potent antitumor and antimalarial activity. Its mechanism of action involves the inhibition of DNA synthesis and dihydrofolate reductase. While this compound has shown low toxicity and high selectivity towards cancer cells, further research is needed to optimize its synthesis method and improve its solubility for better clinical application.
Scientific Research Applications
8-chloro-N-(4-fluorophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and malaria. Studies have shown that this compound exhibits potent antitumor activity by inhibiting the growth of cancer cells. It has also shown promising results in the treatment of drug-resistant tuberculosis and malaria.
properties
IUPAC Name |
8-chloro-N-(4-fluorophenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O/c22-18-3-1-2-16-17(21(27)25-15-6-4-14(23)5-7-15)12-19(26-20(16)18)13-8-10-24-11-9-13/h1-12H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOOMOWJHXLQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-chloro-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3605214.png)




![methyl 2-({[6,8-dimethyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3605244.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3605251.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3605273.png)


